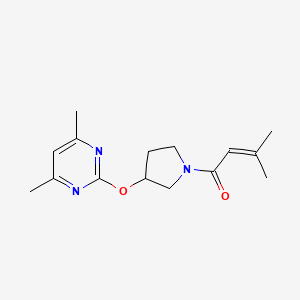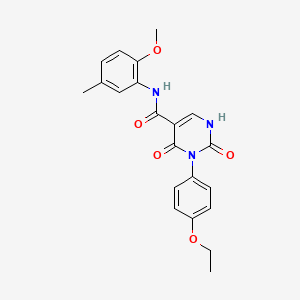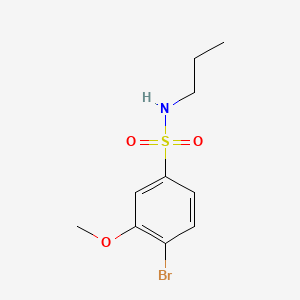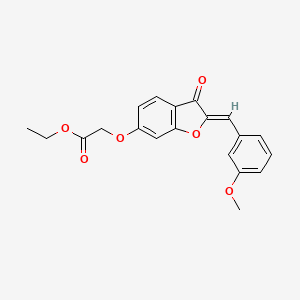
2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core with a fluorophenoxyacetamido substituent, making it an interesting subject for research due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
-
Formation of the Fluorophenoxyacetamide Intermediate
Reagents: 2-Fluorophenol, chloroacetyl chloride, and a base such as triethylamine.
Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
-
Coupling with Propargylamine
Reagents: Propargylamine and the previously synthesized fluorophenoxyacetamide.
Conditions: The reaction is typically performed in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
-
Final Coupling with Benzoyl Chloride
Reagents: Benzoyl chloride and the intermediate from the previous step.
Conditions: This step is usually carried out in an organic solvent like THF (tetrahydrofuran) under basic conditions to facilitate the formation of the final benzamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors to control reaction conditions precisely and minimize the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically performed in acidic or neutral conditions.
Products: Oxidation of the alkyne group can lead to the formation of diketones or carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually carried out in anhydrous conditions to prevent hydrolysis.
Products: Reduction of the alkyne group can yield alkanes or alkenes.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents to enhance nucleophilicity.
Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential interactions with various biomolecules. Its fluorinated aromatic ring and amide functionalities make it a candidate for binding studies with proteins and enzymes, potentially leading to the discovery of new inhibitors or activators.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics, due to its aromatic and alkyne functionalities.
Mecanismo De Acción
The mechanism by which 2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the amide and alkyne groups can participate in hydrogen bonding and π-π stacking interactions, respectively. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-(2-(2-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide
- 2-((4-(2-(2-Bromophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide
- 2-((4-(2-(2-Methylphenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide
Uniqueness
Compared to these similar compounds, 2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity and biological activity, often enhancing metabolic stability and binding affinity to biological targets.
Propiedades
IUPAC Name |
2-[4-[[2-(2-fluorophenoxy)acetyl]amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c20-15-8-2-4-10-17(15)26-13-18(23)22-11-5-6-12-25-16-9-3-1-7-14(16)19(21)24/h1-4,7-10H,11-13H2,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYUFZYZJFVUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-chloro-4-methylphenyl)-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2580525.png)


![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2580530.png)



![N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2580537.png)
![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one](/img/structure/B2580538.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2580541.png)

![1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one](/img/structure/B2580545.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2580546.png)
